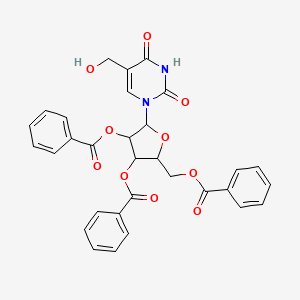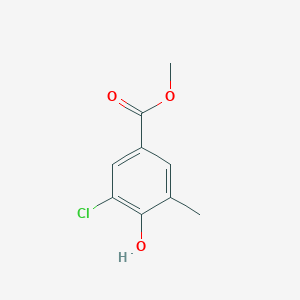
Potassium;zirconium(4+);carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
K2[Zr(CO3)2(OH)2]
. This compound is notable for its use in various industrial and scientific applications, particularly as a crosslinker in paper coatings and other materials. It is a clear, colorless liquid with a molecular weight of 560.69 g/mol .Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium;zirconium(4+);carbonate can be synthesized through the reaction of zirconium oxychloride with potassium carbonate in an aqueous medium. The reaction typically proceeds as follows:
ZrOCl2+2K2CO3+2H2O→K2[Zr(CO3)2(OH)2]+2KCl
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of zirconium oxychloride to a solution of potassium carbonate under stirring. The reaction is maintained at a specific temperature to ensure complete conversion and high purity of the product. The resulting solution is then filtered and concentrated to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium;zirconium(4+);carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is less common.
Reduction: The compound is generally stable and does not readily undergo reduction.
Substitution: It can participate in substitution reactions where the carbonate or hydroxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used, though reactions are rare.
Substitution Reagents: Acids or other complexing agents can facilitate substitution reactions.
Major Products: The primary products of these reactions depend on the reagents used. For example, substitution with an acid might yield zirconium salts and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Potassium;zirconium(4+);carbonate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in polymer chemistry and as a precursor for other zirconium compounds.
Biology: Investigated for its potential in biomaterials and as a component in certain medical devices.
Medicine: Explored for use in drug delivery systems due to its stability and reactivity.
Industry: Widely used in paper coatings, ceramics, and as a catalyst in various chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The zirconium ion acts as a central metal atom, coordinating with carbonate and hydroxide ions. This coordination allows it to interact with various substrates, facilitating crosslinking and other chemical processes. The molecular targets and pathways involved include the formation of stable zirconium-oxygen bonds, which are crucial for its function as a crosslinker .
Vergleich Mit ähnlichen Verbindungen
Zirconium Basic Carbonate: Similar in composition but differs in the number of carbonate groups.
Ammonium Zirconium(IV) Carbonate: Contains ammonium ions instead of potassium.
Zirconium Dicarbonate Hydrate: Another variant with different hydration levels.
Uniqueness: Potassium;zirconium(4+);carbonate is unique due to its specific coordination chemistry and the presence of potassium ions, which influence its solubility and reactivity. Compared to other zirconium carbonates, it offers distinct advantages in terms of stability and application versatility .
Eigenschaften
Molekularformel |
CKO3Zr+3 |
|---|---|
Molekulargewicht |
190.33 g/mol |
IUPAC-Name |
potassium;zirconium(4+);carbonate |
InChI |
InChI=1S/CH2O3.K.Zr/c2-1(3)4;;/h(H2,2,3,4);;/q;+1;+4/p-2 |
InChI-Schlüssel |
XYUQYRXTKKPYEF-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)([O-])[O-].[K+].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)

![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)
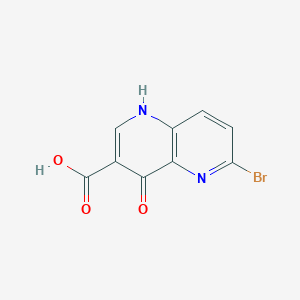
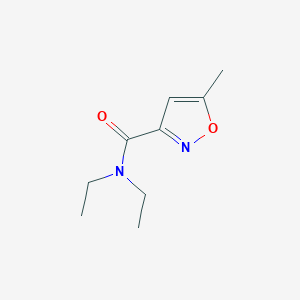
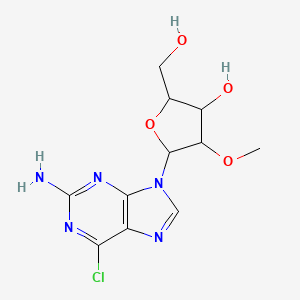
![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)
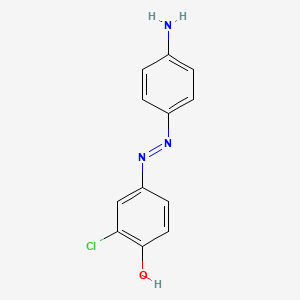
![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)



